4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3,4-trifluorophenyl)benzamide
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Overview
Description
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3,4-trifluorophenyl)benzamide is a compound with significant relevance in various fields of science and industry. This complex molecule features a benzofuran moiety linked to a trifluorophenyl-substituted benzamide, offering unique chemical and physical properties that facilitate its use in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3,4-trifluorophenyl)benzamide typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with chloromethyl phenyl ether under basic conditions to form the ether linkage. This intermediate is then reacted with 2,3,4-trifluoroaniline in the presence of a suitable coupling agent such as carbodiimides to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound might be optimized through the use of continuous flow reactors that ensure precise control over reaction parameters, scalability, and reproducibility. The reagents are often introduced in a stoichiometric ratio with high-purity solvents, and the reactions are typically monitored using chromatographic techniques to ensure product quality.
Types of Reactions It Undergoes
Oxidation: The benzofuran ring can undergo oxidation to yield corresponding oxides, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups or aromatic rings can be achieved under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups like halogens, alkyl, or nitro groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst or chemical reducers like lithium aluminum hydride.
Substitution: Conditions involving Friedel-Crafts catalysts like aluminum chloride or iron chloride.
Major Products Formed
Oxidation: Oxides of benzofuran.
Reduction: Amines or reduced aromatic compounds.
Substitution: Halogenated or alkyl-substituted aromatic compounds.
Scientific Research Applications
Chemistry: This compound serves as a building block in the synthesis of more complex molecules and polymers, demonstrating its versatility in organic synthesis.
Biology: In biological research, the compound is often studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It holds promise in medicinal chemistry as a scaffold for developing pharmaceuticals with potential anti-inflammatory, antiviral, or anticancer properties.
Industry: Its unique chemical structure makes it valuable in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3,4-trifluorophenyl)benzamide exerts its effects often involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to desired biological effects. The trifluorophenyl group enhances the compound's lipophilicity, improving its membrane permeability and bioavailability.
Comparison with Similar Compounds
When compared with other similar compounds, such as 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluorophenyl)benzamide or 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3-difluorophenyl)benzamide, our compound stands out due to the trifluorophenyl moiety that enhances its chemical stability and biological activity. This makes it a more potent candidate in various scientific applications.
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Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,3,4-trifluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NO3/c1-24(2)12-16-4-3-5-19(22(16)31-24)30-13-14-6-8-15(9-7-14)23(29)28-18-11-10-17(25)20(26)21(18)27/h3-11H,12-13H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLSUWSVPOGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C(=C(C=C4)F)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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